6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 73249-89-5
VCID: VC8419314
InChI: InChI=1S/C6H5N3O/c1-4-5(2-7)6(10)9-3-8-4/h3H,1H3,(H,8,9,10)
SMILES: CC1=C(C(=O)NC=N1)C#N
Molecular Formula: C6H5N3O
Molecular Weight: 135.12

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

CAS No.: 73249-89-5

Cat. No.: VC8419314

Molecular Formula: C6H5N3O

Molecular Weight: 135.12

* For research use only. Not for human or veterinary use.

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile - 73249-89-5

Specification

CAS No. 73249-89-5
Molecular Formula C6H5N3O
Molecular Weight 135.12
IUPAC Name 4-methyl-6-oxo-1H-pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C6H5N3O/c1-4-5(2-7)6(10)9-3-8-4/h3H,1H3,(H,8,9,10)
Standard InChI Key PGQTYSBSFWJGDH-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC=N1)C#N
Canonical SMILES CC1=C(C(=O)NC=N1)C#N

Introduction

Structural and Molecular Characteristics

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (C₆H₅N₃O) features a partially saturated pyrimidine ring with distinct substituents influencing its electronic and steric properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
Exact Mass135.0433 g/mol
IUPAC Name6-Methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile

The nitrile group at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic attack .

Synthetic Methodologies

Synthesis routes for pyrimidine-5-carbonitriles often involve multicomponent reactions (MCRs) or cyclocondensation of precursors like ethyl cyanoacetate or malononitrile.

Cyclocondensation with Ethyl Cyanoacetate

A widely adopted method involves the reaction of ethyl cyanoacetate, thiourea, and aldehydes. For 6-methyl derivatives, methyl-containing aldehydes or methylating agents are critical. Sahoo et al. demonstrated that cyclocondensation under microwave irradiation (210 W, 5–10 min) increases yields to 85% compared to conventional reflux (55%) .

Example Protocol

  • Reagents: Ethyl cyanoacetate (1 eq), thiourea (1 eq), methylglyoxal (1 eq).

  • Conditions: K₂CO₃ (catalyst), ethanol, microwave irradiation (210 W, 8 min).

  • Yield: ~78% .

Malononitrile-Based Synthesis

Malononitrile serves as a versatile precursor. Aher et al. reported a one-pot synthesis using malononitrile, urea, and aldehydes with NH₄Cl catalysis (Scheme 13) :

Malononitrile + Urea + R-CHONH₄Cl, 90°CPyrimidine-5-carbonitrile\text{Malononitrile + Urea + R-CHO} \xrightarrow{\text{NH₄Cl, 90°C}} \text{Pyrimidine-5-carbonitrile}

For the 6-methyl variant, substituting R with a methyl group yields the target compound.

Physicochemical Properties

Solubility and Stability

PropertyDescription
SolubilitySoluble in DMSO, DMF; sparingly in water
StabilityStable at RT; hydrolyzes under strong acids/bases

The nitrile group’s hydrolysis susceptibility necessitates anhydrous storage conditions .

Spectroscopic Data

  • IR (KBr): ν 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) .

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), δ 8.12 (s, 1H, H-2) .

Chemical Reactivity

The compound’s reactivity is dominated by three key sites:

  • Nitrile Group: Undergoes hydrolysis to carboxamide or carboxylic acid under acidic/basic conditions.

  • Ketone at C4: Participates in keto-enol tautomerism, enabling alkylation or Schiff base formation.

  • Methyl Group at C6: Steric hindrance influences regioselectivity in electrophilic substitution.

Example Reaction:

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile+RNH25-Carbamoylpyrimidine\text{6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile} + \text{RNH}_2 \rightarrow \text{5-Carbamoylpyrimidine}

Industrial and Research Applications

Drug Discovery

The scaffold serves as a kinase inhibitor precursor. For example, Liu et al. modified similar structures to develop JAK2/3 inhibitors .

Material Science

Nitrile-containing pyrimidines are explored as ligands for metal-organic frameworks (MOFs) due to their strong coordination ability .

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